5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15310607
Molecular Formula: C21H22ClNO5S
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClNO5S |
|---|---|
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | 5-chloro-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C21H22ClNO5S/c1-12-8-19-17(9-18(12)22)14(3)20(28-19)21(24)23(10-16-5-4-13(2)27-16)15-6-7-29(25,26)11-15/h4-5,8-9,15H,6-7,10-11H2,1-3H3 |
| Standard InChI Key | LCWBXNCBCYOQAL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C |
Introduction
Structural Overview
The compound contains several functional groups and structural components:
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Benzofuran Core: A fused aromatic system with oxygen in a five-membered ring.
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Carboxamide Functional Group: Attached to the benzofuran core, providing polarity and potential for hydrogen bonding.
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Chlorine Substituent: Positioned on the benzofuran ring, potentially influencing reactivity and biological activity.
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Dioxido-Tetrahydrothiophene Moiety: A sulfur-containing heterocycle with two oxygen atoms, contributing to the molecule's electron density.
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Methylfuranyl Substituent: A methylated furan ring attached via a methylene group, adding aromaticity and lipophilicity.
Synthesis Pathways
The synthesis of such a compound would likely involve multiple steps, including:
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Formation of the Benzofuran Backbone:
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Starting from o-hydroxyacetophenone derivatives and reacting with appropriate halogenated reagents.
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Introduction of the Carboxamide Group:
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Using carboxylic acid derivatives or acyl chlorides in amidation reactions.
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Attachment of the Dioxido-Tetrahydrothiophene:
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This could involve nucleophilic substitution reactions or cyclization processes with sulfur-containing precursors.
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Incorporation of the Methylfuranyl Substituent:
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Likely achieved through alkylation or coupling reactions with furan derivatives.
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Analytical Characterization
The compound's structure can be confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): To determine proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis.
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Infrared Spectroscopy (IR): To identify functional groups like amides, furans, and thiophenes.
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X-ray Crystallography: For precise three-dimensional structural elucidation.
Potential Applications
This compound's structure suggests it may have several applications:
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Pharmaceutical Development:
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Material Science:
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The dioxido-tetrahydrothiophene group may impart unique electronic properties suitable for organic electronics or sensors.
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Chemical Probes:
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The molecule's complexity makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
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Challenges in Synthesis
The synthesis of this molecule may present challenges due to:
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Steric Hindrance: From bulky substituents like the dioxido-tetrahydrothiophene group.
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Functional Group Compatibility: Ensuring stability during multi-step reactions.
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Purification Issues: Resulting from closely related by-products.
Comparative Analysis with Related Compounds
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